molecular formula C33H30FN5O3 B1405811 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine CAS No. 805245-44-7

9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine

Cat. No. B1405811
CAS RN: 805245-44-7
M. Wt: 563.6 g/mol
InChI Key: PNAHJAOPXHNQPV-NLDZOOGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine is a useful research compound. Its molecular formula is C33H30FN5O3 and its molecular weight is 563.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • The compound has been involved in research for synthesizing acyclic nucleotide analogs, with a focus on creating derivatives with potential biological activity. For instance, certain synthetic pathways have been explored to generate compounds with structures similar to 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine, though none of these derivatives exhibited significant antiviral or cytostatic activity (Alexander et al., 2000).
  • Research on similar purine derivatives, like the synthesis of 9‐[(2‐chloro‐6‐fluorophenyl)methyl]‐9H‐purin-6-amine, has been undertaken. These studies primarily focus on the synthesis process and labeling with carbon-14 for potential applications in radiopharmaceuticals (Ellsworth et al., 1989).

Potential Biological Applications

  • Some research has explored the anticancer activity of compounds similar to 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine. For instance, the synthesis of 9-amino-6-(methylthio)-9H-purines aimed to study their potential as anticancer agents, although the results indicated no significant activity against certain cancer cell lines (Temple et al., 1975).
  • Studies on covalent analogues of DNA base-pairs and triplets involving trisubstituted benzenes bearing purine and/or pyrimidine rings have been conducted. These compounds are analogues of Hoogsteen base-triplets and provide insights into DNA structure and function (Hocek et al., 2002).

Diagnostic and Therapeutic Research

  • Research into labeling purine derivatives for evaluating the activity of DNA repair enzymes in tumor tissues in vivo has been conducted. These studies synthesized labeled 6-benzyloxy-9H-purin-2-ylamine derivatives, indicating potential applications in cancer diagnostics (Schirrmacher et al., 2002).

Nucleoside Analogues

  • There have been efforts to create carbocyclic sinefungin analogs. Sinefungin is a nucleoside analog with potential therapeutic applications, and synthesizing its carbocyclic versions could lead to new treatments (Yin et al., 2007).

properties

IUPAC Name

9-[(3aR,6S,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30FN5O3/c1-32(2)41-28-24(25(34)27(29(28)42-32)39-20-38-26-30(35)36-19-37-31(26)39)18-40-33(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19-20,27-29H,18H2,1-2H3,(H2,35,36,37)/t27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAHJAOPXHNQPV-NLDZOOGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Reactant of Route 2
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Reactant of Route 3
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Reactant of Route 4
Reactant of Route 4
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Reactant of Route 5
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Reactant of Route 6
9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine

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